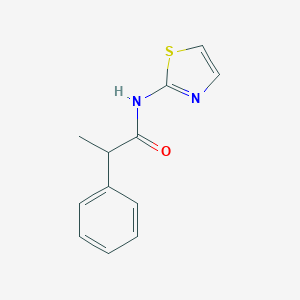
6-fluoro-1-hydroxy-N,N,2-trimethyl-1H-indole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-fluoro-1-hydroxy-N,N,2-trimethyl-1H-indole-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a derivative of indole, which is a heterocyclic organic compound that is widely used in the pharmaceutical industry.
Mécanisme D'action
The mechanism of action of 6-fluoro-1-hydroxy-N,N,2-trimethyl-1H-indole-3-carboxamide is not fully understood. However, it has been proposed that this compound exerts its anti-cancer effects by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that this compound may induce apoptosis, which is a programmed cell death mechanism.
Biochemical and physiological effects:
6-fluoro-1-hydroxy-N,N,2-trimethyl-1H-indole-3-carboxamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties, which may be beneficial for the treatment of inflammatory diseases and oxidative stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-fluoro-1-hydroxy-N,N,2-trimethyl-1H-indole-3-carboxamide in lab experiments include its potential therapeutic applications, its anti-cancer properties, and its anti-inflammatory and anti-oxidant properties. However, the limitations of using this compound in lab experiments include its complex synthesis process and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research on 6-fluoro-1-hydroxy-N,N,2-trimethyl-1H-indole-3-carboxamide. One direction is to further investigate its anti-cancer properties and potential use in cancer treatment. Another direction is to explore its potential use in the treatment of inflammatory diseases and oxidative stress-related disorders. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of 6-fluoro-1-hydroxy-N,N,2-trimethyl-1H-indole-3-carboxamide can be achieved through a multistep process. The first step involves the reaction of 2-trimethylsilyloxy-1H-indole-3-carboxylic acid with fluoroacetic anhydride to obtain 2-trimethylsilyloxy-6-fluoro-1H-indole-3-carboxylic acid. This intermediate is then reacted with hydroxylamine-O-sulfonic acid to obtain the desired product.
Applications De Recherche Scientifique
6-fluoro-1-hydroxy-N,N,2-trimethyl-1H-indole-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders.
Propriétés
Nom du produit |
6-fluoro-1-hydroxy-N,N,2-trimethyl-1H-indole-3-carboxamide |
|---|---|
Formule moléculaire |
C12H13FN2O2 |
Poids moléculaire |
236.24 g/mol |
Nom IUPAC |
6-fluoro-1-hydroxy-N,N,2-trimethylindole-3-carboxamide |
InChI |
InChI=1S/C12H13FN2O2/c1-7-11(12(16)14(2)3)9-5-4-8(13)6-10(9)15(7)17/h4-6,17H,1-3H3 |
Clé InChI |
FZUQKEFIJPKMIF-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1O)C=C(C=C2)F)C(=O)N(C)C |
SMILES canonique |
CC1=C(C2=C(N1O)C=C(C=C2)F)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[1-(4-Methoxyphenyl)(1,2,3,4-tetraazol-5-yl)]-4-phenylpyrimidine-2-ylamine](/img/structure/B258188.png)
![5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine](/img/structure/B258189.png)
![(5Z)-5-[3-(4-chlorophenyl)pyrazol-4-ylidene]-1-phenyl-2H-tetrazole](/img/structure/B258190.png)
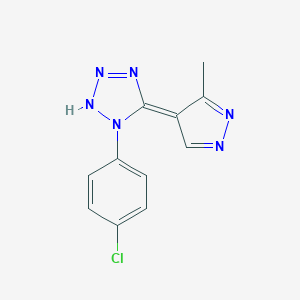
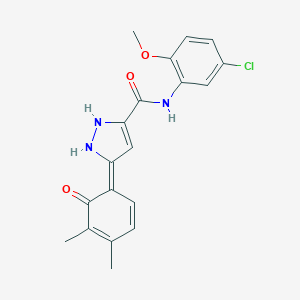

![3-Cyclohexyl-5,6-dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one](/img/structure/B258203.png)
![3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B258205.png)
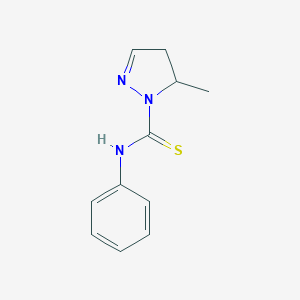
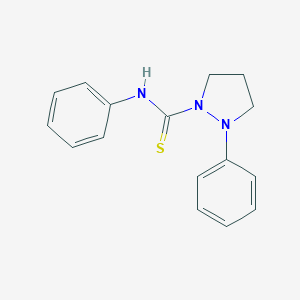
![3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B258219.png)
![3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B258226.png)
